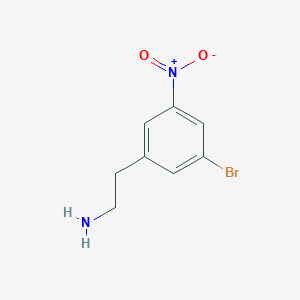
2-(3-Bromo-5-nitrophenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromo-5-nitrophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9BrN2O2 It is characterized by the presence of a bromine atom and a nitro group attached to a benzene ring, along with an ethanamine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-5-nitrophenyl)ethan-1-amine typically involves a multi-step process:
Bromination: The starting material, 3-nitrobenzene, undergoes bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 3-bromo-5-nitrobenzene.
Nucleophilic Substitution: The brominated product is then subjected to nucleophilic substitution with ethylamine under basic conditions to form 2-(3-bromo-5-nitrophenyl)ethan-1-amine.
Industrial Production Methods
Industrial production of 2-(3-bromo-5-nitrophenyl)ethan-1-amine follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to ensure efficient mixing and heat transfer.
Catalyst Optimization: Employing optimized catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-bromo-5-nitrophenyl)ethan-1-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Oxidation: The amine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Nucleophiles (e.g., thiols, amines), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: 2-(3-bromo-5-aminophenyl)ethan-1-amine.
Substitution: Various substituted ethanamines depending on the nucleophile used.
Oxidation: 2-(3-bromo-5-nitrosophenyl)ethan-1-amine or 2-(3-bromo-5-nitrophenyl)ethan-1-amine.
Applications De Recherche Scientifique
2-(3-bromo-5-nitrophenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-bromo-5-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-bromo-5-nitrophenyl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
2-(3-bromo-5-nitrophenyl)acetic acid: Contains a carboxylic acid group instead of an amine.
2-(3-bromo-5-nitrophenyl)ethan-1-thiol: Features a thiol group in place of the amine.
Uniqueness
2-(3-bromo-5-nitrophenyl)ethan-1-amine is unique due to its combination of a bromine atom, nitro group, and ethanamine side chain, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H9BrN2O2 |
|---|---|
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
2-(3-bromo-5-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrN2O2/c9-7-3-6(1-2-10)4-8(5-7)11(12)13/h3-5H,1-2,10H2 |
Clé InChI |
BASJBMXZJATUBU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])Br)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















